Butyronitrile-D7

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

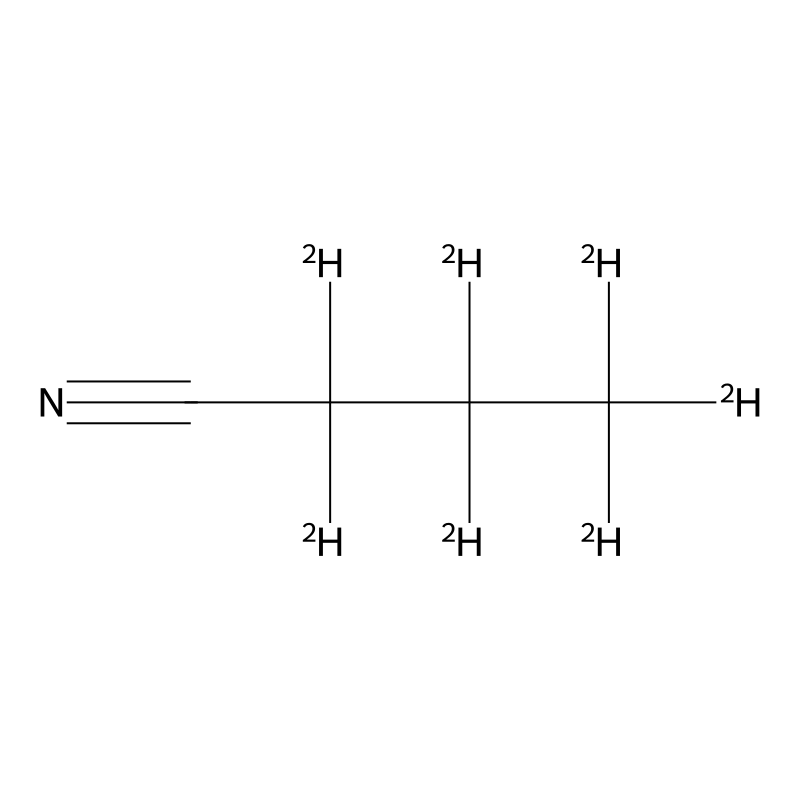

Butyronitrile-D7 is a deuterated form of butyronitrile, where all hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. Its chemical formula is CHN, with a molecular weight of approximately 71.11 g/mol. Butyronitrile-D7 is a colorless liquid that is miscible with most polar organic solvents and is primarily used in research applications, particularly in nuclear magnetic resonance spectroscopy. The presence of deuterium allows for clearer spectral analysis by reducing background noise from hydrogen atoms in solvents .

Deuterated Solvent for Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. However, the presence of hydrogen atoms in the solvent can interfere with the signal of the molecule being studied. Butyronitrile-D7 acts as a perfect solution because it has all its hydrogen atoms replaced with deuterium. Since deuterium has a different magnetic spin than hydrogen, it doesn't contribute to background noise in the NMR spectrum, allowing for clearer and more accurate analysis of the target molecule [].

- Nucleophilic Addition: It can react with nucleophiles to form various derivatives.

- Hydrolysis: Under acidic or basic conditions, butyronitrile-D7 can hydrolyze to form butanoic acid and ammonia.

- Ammoxidation: This process involves the conversion of n-butanol to butyronitrile-D7 using ammonia and oxygen, although specific reactions for the deuterated form may vary slightly due to the presence of deuterium .

Butyronitrile-D7 can be synthesized through several methods:

- Ammoxidation of Deuterated n-Butanol: The most common industrial method involves the reaction of deuterated n-butanol with ammonia and oxygen:

- Deuteration Reactions: Existing butyronitrile can be converted into butyronitrile-D7 through deuteration processes using deuterated reagents or solvents under controlled conditions.

- Chemical Exchange: Utilizing deuterated solvents in reactions involving butyronitrile may lead to partial incorporation of deuterium into the molecule .

Butyronitrile-D7 finds applications primarily in:

- Nuclear Magnetic Resonance Spectroscopy: Its unique isotopic labeling allows for clearer analysis by minimizing interference from hydrogen signals.

- Research and Development: Used in studies involving metabolic pathways and tracing mechanisms in biological systems.

- Chemical Synthesis: Serves as a precursor for various chemical compounds due to its nitrile functionality .

Several compounds are structurally similar to butyronitrile-D7, including:

- Butyronitrile (n-butyronitrile): The non-deuterated form used widely in industrial applications.

- Propionitrile (propane nitrile): A shorter-chain nitrile that shares similar properties but has different reactivity.

- Valeronitrile (pentanenitrile): A longer-chain nitrile that may exhibit different physical and chemical properties.

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Butyronitrile | CHN | Commonly used precursor; toxic |

| Propionitrile | CHN | Shorter chain; less toxic |

| Valeronitrile | CHN | Longer chain; different boiling point |

| Butyronitrile-D7 | CDN | Deuterated; used for NMR studies |

Butyronitrile-D7's uniqueness lies in its isotopic labeling, which allows researchers to utilize it in sophisticated analytical techniques without the complications arising from hydrogen interference. This property makes it an invaluable tool in both organic chemistry and biochemistry research settings .

Deuteration Techniques for Aliphatic Nitriles

Ruthenium-Catalyzed Selective α-Deuteration

The ruthenium-catalyzed selective α-deuteration methodology represents one of the most efficient approaches for introducing deuterium atoms into aliphatic nitriles [7]. This technique employs a PNP-ruthenium pincer complex as the catalytic system, utilizing deuterium oxide as the deuterium source under mild reaction conditions [7]. The process operates at temperatures of 70°C with catalyst loadings ranging from 0.2 to 0.5 mol%, achieving deuteration efficiencies between 94-98% with high selectivity for the α-position [7] [8].

The mechanistic pathway involves a [2+2] cycloadduct formation between the nitrile functionality and a deprotonated catalytic intermediate, followed by imine-enamine tautomerization and subsequent hydrogen-deuterium exchange with deuterium oxide [7]. This approach demonstrates remarkable substrate tolerance, successfully deuterating primary aliphatic nitriles including acetonitrile, with 98% deuteration efficiency achieved for acetonitrile under optimized conditions [7] [9].

Manganese-Pincer-Catalyzed Deuteration Systems

Manganese-pincer-catalyzed deuteration systems offer an earth-abundant alternative to precious metal catalysts while maintaining high efficiency and selectivity [9] [10]. The manganese pincer complex (Mn-1) facilitates α-deuteration of aliphatic nitriles in toluene solvent systems, achieving deuteration efficiencies ranging from 88-99% depending on substrate structure [9] [10]. Primary aliphatic nitriles such as 4-phenylbutanenitrile and 3-phenylpropanenitrile achieve full conversion with excellent selectivities of 98% and 94% α-deuteration, respectively [10].

The methodology extends to more complex substrates, including aliphatic dinitriles where α-deuteration occurs at both α-positions of the two cyano groups with 95% deuteration efficiency [10]. Ketone-substituted nitriles demonstrate good compatibility with this system, as evidenced by 4-oxo-4-phenylbutanenitrile achieving 89% α-deuteration alongside 90% deuteration at the carbonyl α-position [10]. The process tolerates various functional groups, including sulfonyl and ester substituents, with deuteration efficiencies of 88% and 95%, respectively [10].

Continuous-Flow Reductive Deuteration

Continuous-flow reductive deuteration represents a scalable approach for producing deuterated compounds under controlled conditions [11]. This methodology utilizes Raney nickel catalyst in a continuous flow reactor system operating at 60°C and 40 bar pressure with deuterium oxide as the deuterium source [11]. The process achieves excellent deuterium incorporation rates exceeding 95% with quantitative conversion and high selectivity for a wide variety of nitriles [11].

The technique demonstrates particular effectiveness for both aromatic and aliphatic nitrile substrates, including electron-donating and electron-withdrawing functionalized aromatic nitriles [11]. Diversely substituted aliphatic nitriles, including adamantane-1-carbonitrile and diphenylacetonitrile, undergo successful deuteration with maintained high selectivity [11]. Long-term catalyst stability studies demonstrate consistent performance over 20-hour periods without loss of activity or selectivity, enabling gram-scale production with isolated yields of 92% [11].

| Deuteration Method | Catalyst/Reagent | Deuterium Source | Reaction Conditions | Deuteration Efficiency | Selectivity |

|---|---|---|---|---|---|

| Ruthenium-Catalyzed α-Deuteration | PNP-Ruthenium Pincer Complex | D₂O | 70°C, 0.2-0.5 mol% catalyst | 94-98% | α-position |

| Manganese-Pincer-Catalyzed Deuteration | Manganese Pincer Complex (Mn-1) | D₂O | Toluene, 2 mol% catalyst | 88-99% | α-position |

| Continuous-Flow Reductive Deuteration | Raney Nickel | D₂O | 60°C, 40 bar, Continuous flow | >95% | Reductive to amines |

| Electrochemical Deuteration | Proton-Conducting Membrane | D₂O | Room temperature, Ambient pressure | 80-99% | Multiple positions |

| Direct Hydrogen-Deuterium Exchange | Acid/Base/Metal Catalysts | D₂O or D₂ | Variable temperature/pressure | Variable | Variable |

Catalytic Hydrogen-Deuterium Exchange Processes

Mechanistic Fundamentals of Hydrogen-Deuterium Exchange

Catalytic hydrogen-deuterium exchange processes constitute the fundamental mechanism underlying the production of deuterated aliphatic nitriles [12]. These reactions involve the replacement of covalently bonded hydrogen atoms with deuterium atoms through various catalytic pathways, typically utilizing deuterium oxide as the deuterium source [12]. The exchange process can be facilitated by acid, base, or metal catalysts under conditions of increased temperature and pressure, often resulting in perdeuteration where all non-exchangeable hydrogen atoms in the molecule are replaced with deuterium [12].

The theoretical framework for hydrogen-deuterium exchange encompasses equilibrium reactions where the molar amount of deuterium must be significantly high compared to the exchangeable hydrogen atoms of the substrate [12]. Exchange reactions typically operate at physiological pH ranges (7.0-8.0) for optimal reaction rates, with minimum exchange rates occurring at approximately pH 2.6 [12]. The deuteration pattern of molecules can be maintained in aprotic environments, though back-exchange represents a significant concern in aqueous analytical environments [12].

Electrochemical Deuteration Methodologies

Electrochemical deuteration systems represent an innovative approach to deuterium incorporation operating under ambient conditions [13]. These systems utilize membrane-type reactors with electrodes attached to proton-conducting membranes, typically employing Nafion and graphene oxide membranes as proton-electric barriers [13]. The process supplies heavy water and a proton source to the anode side while introducing the compound to be deuterated to the cathode side [13].

The electrochemical mechanism involves oxidation of the proton source and heavy water as H⁺/D⁺ species on the anode side, with subsequent reaction of deuterium species (D⁺/D₂) that pass through the proton-conducting membrane to the cathode side [13]. This methodology operates at room temperature and ambient pressure without requiring high-pressure conditions or deuterium gas, achieving deuterium introduction rates of 80-99% with yields ranging from 80-98% [13]. The system demonstrates particular advantages in terms of environmental impact, utilizing reusable deuterated water that can be easily purified from the catalyst system [13].

Process Parameter Optimization

The optimization of catalytic hydrogen-deuterium exchange processes requires careful consideration of multiple parameters including temperature, pressure, catalyst loading, and reaction time [7] [9] [11]. Batch processes typically operate at temperatures between 60-80°C under atmospheric pressure conditions with catalyst loadings ranging from 0.2-2.0 mol% [7] [9]. Reaction times generally extend from 12-24 hours to achieve optimal deuteration efficiencies between 88-99% [7] [9].

Continuous flow processes operate under more controlled conditions, typically at 60°C and 40 bar pressure using packed bed reactor configurations [11]. These systems achieve deuterium incorporation rates exceeding 95% with residence time-dependent processing capabilities [11]. The continuous nature of these processes enables consistent product quality and facilitates scale-up for industrial applications while maintaining high substrate tolerance for both aromatic and aliphatic nitrile compounds [11].

| Parameter | Batch Process | Continuous Flow | Electrochemical |

|---|---|---|---|

| Temperature Range | 60-80°C | 60°C | 25°C |

| Pressure Range | Atmospheric | 40 bar | Atmospheric |

| Catalyst Loading | 0.2-2.0 mol% | Packed bed | Membrane-based |

| Reaction Time | 12-24 hours | Residence time dependent | 1-3 hours |

| Deuterium Incorporation | 88-99% | >95% | 80-99% |

| Process Type | Static reactor | Flow-through | Electrochemical cell |

| Substrate Tolerance | Broad substrate scope | Aromatic and aliphatic | Various organic compounds |

Purification and Quality Control Standards

Advanced Analytical Characterization Methods

The purification and quality control of Butyronitrile-D7 requires sophisticated analytical methodologies to ensure both chemical purity and isotopic enrichment meet stringent specifications [4] [14]. Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural confirmation and isotopic purity determination [15] [16]. Deuterium nuclear magnetic resonance exhibits a chemical shift range similar to proton nuclear magnetic resonance but with reduced resolution due to the smaller magnetic dipole moment of the deuteron relative to the proton [16].

High-resolution mass spectrometry provides accurate molecular weight determination and isotopic purity analysis through the detection and integration of isotopic ion populations [4] [14]. The technique enables rapid characterization of isotopic purity with high sensitivity, requiring minimal sample consumption at the nanogram level while operating without deuterated solvents [4]. Electrospray ionization with high-resolution mass spectrometry facilitates the assignment and distinction of corresponding hydrogen-deuterium isotopolog ions, enabling precise isotopic purity calculations [4].

Isotopic Purity Assessment Techniques

Isotopic purity assessment represents a critical quality control parameter for deuterated compounds, with typical specifications requiring greater than 98 atom percent deuterium content [2] [4] [14]. Mass spectrometric analysis involves the extraction and integration of isotopic ions (D₀-Dₙ) to calculate isotopic enrichment values that correlate with certified purity standards [4] [14]. The methodology accounts for the complex isotopic distributions arising from both ¹³C and ²H isotopes, requiring sophisticated algorithms to accurately determine deuterium incorporation levels [17].

Liquid chromatography electrospray ionization high-resolution mass spectrometry coupled with nuclear magnetic resonance spectroscopy provides comprehensive structural integrity confirmation alongside isotopic purity determination [14]. This combined approach enables the verification of deuterated atom positions while providing quantitative insights into relative isotopic purity percentages [14]. Commercial Butyronitrile-D7 samples typically demonstrate isotopic purity values between 94.7-99.9%, with reproducible results achieved through triplicate analysis protocols [14].

Industrial Purification Protocols

Industrial purification protocols for Butyronitrile-D7 incorporate multiple stages designed to achieve both chemical and isotopic purity standards [2] [18]. Distillation represents the primary purification technique, utilizing the similar boiling points of deuterated and non-deuterated compounds while leveraging slight differences in physical properties [2]. The process typically operates at temperatures of 117-118°C under controlled atmospheric conditions to minimize decomposition while achieving effective separation [2].

Water content specifications require levels below 0.1% to ensure stability and prevent isotopic exchange reactions during storage [2]. Quality control protocols mandate verification of isotopic enrichment through multiple analytical methods, including nuclear magnetic resonance and mass spectrometry confirmation of molecular structure [2]. Storage conditions typically specify room temperature environments with appropriate packaging to prevent moisture absorption and maintain isotopic integrity over extended periods [2] [18].

| Analytical Method | Parameter Measured | Detection Limit | Typical Purity Standard | Advantages |

|---|---|---|---|---|

| Nuclear Magnetic Resonance Spectroscopy | Chemical shifts, Coupling patterns | 0.1% (residual protons) | >98 atom % D | Structural confirmation |

| High-Resolution Mass Spectrometry | Isotopic purity, Molecular weight | ppm level accuracy | >99% isotopic purity | Accurate mass determination |

| Liquid Chromatography-Mass Spectrometry | Isotopic enrichment, Separation | ng/mL sensitivity | >95% chemical purity | Quantitative analysis |

| Deuterium Nuclear Magnetic Resonance | Deuterium content, Position verification | 0.016% natural abundance | >98 atom % D | Direct deuterium observation |

| Gas Chromatography-Mass Spectrometry | Volatile compounds analysis | μg/mL sensitivity | >99% chemical purity | Volatile impurity detection |

Proton Nuclear Magnetic Resonance Isotopic Purity Assessment

The assessment of isotopic purity in Butyronitrile-D7 through proton nuclear magnetic resonance spectroscopy represents a fundamental analytical approach for deuterated compounds [1]. The principle underlying this methodology relies on the detection and quantification of residual proton signals arising from incomplete deuteration during synthesis [2]. In highly deuterated compounds with enrichment levels exceeding 98 atom percentage deuterium, conventional proton nuclear magnetic resonance analysis becomes particularly challenging due to the dramatically reduced signal intensities of residual hydrogen atoms [1].

The isotopic purity determination methodology employs quantitative proton nuclear magnetic resonance techniques that measure the integrated peak areas of residual proton signals relative to appropriate internal standards [3] [4]. For Butyronitrile-D7, the residual proton signals typically appear in characteristic chemical shift regions corresponding to the original butyronitrile structure. The methyl protons would be expected near 1.1 parts per million, methylene protons around 1.7 and 2.4 parts per million, following the chemical shift patterns observed in the unlabeled parent compound [5].

The quantitative assessment requires careful attention to relaxation times and acquisition parameters to ensure accurate integration [2]. The proton relaxation times in deuterated solvents differ significantly from those in protonated systems, necessitating optimized pulse sequences and relaxation delays. Contemporary analytical approaches utilize combined proton and deuterium nuclear magnetic resonance methodologies to achieve enhanced accuracy in isotopic enrichment determination [2].

For Butyronitrile-D7 with specified 98 atom percentage deuterium enrichment, the expected residual proton content would theoretically be approximately 2 atom percentage. However, practical measurements must account for potential site-specific variations in deuteration efficiency, particularly at different carbon positions within the butyronitrile framework [6]. The alpha-carbon positions adjacent to the nitrile group may exhibit different deuteration kinetics compared to the terminal methyl carbon during synthesis.

Carbon-13 Nuclear Magnetic Resonance Structural Confirmation

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive structural confirmation for Butyronitrile-D7 while simultaneously offering insights into the deuteration pattern across the molecular framework [7]. The carbon spectrum of deuterated butyronitrile exhibits characteristic isotope-induced chemical shift effects and multiplicity patterns that distinguish it from the unlabeled parent compound [6].

The carbon-13 spectrum of Butyronitrile-D7 displays four distinct carbon environments corresponding to the three methylene carbons and the nitrile carbon. The nitrile carbon appears as a characteristic singlet around 119 parts per million, consistent with the chemical shift observed in unlabeled butyronitrile [8]. The aliphatic carbons exhibit deuterium-induced isotope shifts, typically manifested as upfield shifts of approximately 0.3-0.7 parts per million per attached deuterium atom [6].

The methyl carbon (C4) in fully deuterated Butyronitrile-D7 appears as a complex multiplet due to deuterium-carbon coupling, with the multiplicity reflecting the number of attached deuterium atoms. The coupling constant between carbon-13 and deuterium typically ranges from 19-25 hertz, resulting in characteristic splitting patterns that confirm complete deuteration at each carbon position [9]. The C3 and C2 methylene carbons similarly exhibit deuterium-induced multiplicity, appearing as quintet patterns for dideuterated positions.

Quantitative carbon-13 nuclear magnetic resonance analysis can provide complementary information regarding isotopic enrichment by comparing the relative intensities of deuterated versus undeuterated carbon signals [6]. The technique proves particularly valuable for identifying incomplete deuteration at specific molecular positions, which may not be readily apparent from proton nuclear magnetic resonance analysis alone.

Infrared and Raman Spectral Features

The vibrational spectroscopy of Butyronitrile-D7 exhibits characteristic frequency shifts and intensity modifications compared to the unlabeled parent compound, reflecting the fundamental differences in reduced mass and vibrational coupling upon deuterium substitution [10] [11]. The infrared spectrum of deuterated butyronitrile demonstrates systematic downfield shifts for all vibrations involving carbon-deuterium bonds, with shift magnitudes dependent on the specific vibrational mode and local molecular environment.

The nitrile stretching vibration, appearing around 2245 wavenumbers in unlabeled butyronitrile, remains essentially unchanged in Butyronitrile-D7 since this vibration does not directly involve the deuterated carbon-hydrogen bonds [12] [10]. This characteristic absorption serves as an internal reference for spectral interpretation and compound identification. The retention of nitrile frequency confirms the structural integrity of the functional group during deuteration procedures.

The carbon-deuterium stretching vibrations in Butyronitrile-D7 appear in the characteristic deuterium region between 2050-2250 wavenumbers, significantly red-shifted from the corresponding carbon-hydrogen stretches observed around 2800-3000 wavenumbers in the parent compound [10]. The frequency shift factor of approximately 1.37 reflects the square root of the reduced mass ratio between carbon-hydrogen and carbon-deuterium oscillators. Multiple carbon-deuterium stretching bands are observed, corresponding to the different chemical environments of the deuterated methyl and methylene groups.

The carbon-deuterium bending vibrations appear in the 800-1100 wavenumber region, considerably lower than the corresponding carbon-hydrogen bending modes around 1400-1500 wavenumbers [13]. The deuterium isotope effect on bending vibrations typically exhibits larger frequency shifts compared to stretching modes due to the greater involvement of hydrogen motion in the bending coordinates.

Raman spectroscopy provides complementary vibrational information for Butyronitrile-D7, with particular utility for studying the carbon-carbon stretching and skeletal vibrations that may be weak or absent in infrared spectra [10]. The Raman spectrum shows enhanced sensitivity to the symmetric stretching modes and provides valuable fingerprint information for structural characterization. The nitrile stretching vibration appears prominently in both infrared and Raman spectra, serving as a diagnostic marker for compound identification.

Mass Spectrometric Fragmentation Patterns

The electron ionization mass spectrum of Butyronitrile-D7 exhibits distinctive fragmentation patterns that reflect both the molecular structure and the isotopic composition of the deuterated compound [14]. The molecular ion peak appears at mass-to-charge ratio 76, corresponding to the molecular weight of the heptadeuterated species, with negligible intensity at mass 69 (the molecular weight of unlabeled butyronitrile) for high-purity samples with 98 atom percentage deuterium enrichment.

The base peak in the mass spectrum typically appears at mass-to-charge ratio 48, corresponding to the dideuterated acetonitrile cation formed through McLafferty rearrangement [14] [15]. This fragmentation involves the transfer of deuterium from the gamma-carbon to the nitrile nitrogen, followed by elimination of dideuterated ethylene. The McLafferty rearrangement represents the most favorable fragmentation pathway due to the formation of a stable nitrile cation and a neutral alkene molecule.

Alpha-cleavage adjacent to the nitrile group produces fragments at mass-to-charge ratio 30, corresponding to the deuterated formaldehyde cation, and complementary fragments containing the remaining molecular skeleton [14]. The relative intensities of these fragments depend on the internal energy of the molecular ion and the specific deuteration pattern. The deuterium labeling provides enhanced stability to certain fragment ions through reduced zero-point energy effects.

Loss of deuterium cyanide (mass 28) from the molecular ion produces fragments at mass-to-charge ratio 48, representing the dideuterated ethylene cation [14]. This fragmentation pathway competes with the McLafferty rearrangement and typically exhibits lower intensity due to the higher energy requirement for direct bond cleavage adjacent to the electronegative nitrogen atom.

The isotopic distribution patterns in the mass spectrum provide quantitative information regarding deuterium enrichment levels [16]. High-resolution mass spectrometry enables precise determination of isotopic purity by measuring the relative intensities of peaks corresponding to different degrees of deuteration. The method offers particular advantages for rapid quality control analysis of deuterated compounds without requiring extensive sample preparation or derivatization procedures.